Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Overview
Description
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound with the molecular formula C13H14N2O4. It is a derivative of pyrazole and pyridine, featuring a fused ring system that includes both these structures.
Mechanism of Action
Target of Action
It is speculated that the structure of similar compounds may have better binding capability with targeted proteins .
Mode of Action
Molecular docking results have been used to explain the antitumor activity of similar compounds . The compound likely interacts with its targets, leading to changes at the molecular level .
Result of Action
Similar compounds have shown significant inhibitory activity in certain contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of diethyl 2,3-pyridinedicarboxylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolo[1,5-a]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[1,5-a]pyrazine: Shares the pyrazole ring but has a different fused ring system, leading to distinct chemical properties and applications
Uniqueness
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold in drug discovery and materials science, offering advantages such as enhanced stability and specific binding interactions with biological targets .
Biological Activity
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₄N₂O₄ and features a fused ring system combining pyrazole and pyridine structures. The compound is characterized by two carboxylate groups esterified with ethyl groups at the 2 and 3 positions. Its unique structural configuration contributes to its biological activity and potential applications in drug development.
Target Proteins:
The biological activity of this compound is believed to involve interactions with specific protein targets. Molecular docking studies suggest that similar compounds can effectively bind to various kinases involved in cell signaling pathways.
Mode of Action:
Research indicates that this compound may exhibit anticancer properties by inhibiting key regulatory proteins in cell cycle progression. For instance, it has been suggested that compounds with a similar core structure can act as selective inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trks), which are critical in cancer biology .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have demonstrated significant inhibitory effects on cancer cell lines. For example, derivatives based on the pyrazolo core have been developed as potent inhibitors against Mycobacterium tuberculosis and other cancerous cells .
Case Studies
- Anticancer Research : A study focusing on pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as selective CDK inhibitors. The investigation revealed that modifications at specific positions could enhance potency against cancer cells .
- Antimicrobial Evaluation : Research conducted on various derivatives of this compound demonstrated its effectiveness against resistant bacterial strains. The results indicated a structure-activity relationship that could inform future drug design efforts aimed at combating antibiotic resistance .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₁₃H₁₄N₂O₄ | Antimicrobial, Anticancer |
Pyrazolo[1,5-a]pyrimidine | C₉H₈N₄O₂ | Selective CDK inhibitor |
Pyrazolo[1,5-a]pyrazine | C₈H₈N₂ | Varies; less studied |
Properties
IUPAC Name |
diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)10-9-7-5-6-8-15(9)14-11(10)13(17)19-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXXLPOSQSYXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705207 | |
Record name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-92-6 | |
Record name | 2,3-Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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